molecular formula C14H30O3Si B14367445 Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate CAS No. 92233-99-3

Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate

Katalognummer: B14367445
CAS-Nummer: 92233-99-3
Molekulargewicht: 274.47 g/mol
InChI-Schlüssel: FMSHVWFJORORIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate is an organic compound characterized by its unique structure, which includes a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate has several scientific research applications:

Wirkmechanismus

The mechanism by which Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in complex organic synthesis and biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate is unique due to its specific structure, which provides distinct reactivity and stability. The presence of multiple methyl groups and the trimethylsilyl group enhances its utility in selective reactions and as a versatile intermediate in various chemical processes .

Eigenschaften

CAS-Nummer

92233-99-3

Molekularformel

C14H30O3Si

Molekulargewicht

274.47 g/mol

IUPAC-Name

methyl 2,2,3,5-tetramethyl-3-trimethylsilyloxyhexanoate

InChI

InChI=1S/C14H30O3Si/c1-11(2)10-14(5,17-18(7,8)9)13(3,4)12(15)16-6/h11H,10H2,1-9H3

InChI-Schlüssel

FMSHVWFJORORIG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)(C(C)(C)C(=O)OC)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.